![molecular formula C19H19NO4 B7638046 7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7638046.png)
7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one is a compound that belongs to the class of flavonoids. It is commonly known as Fisetin, and it is found in various fruits and vegetables such as strawberries, apples, grapes, and onions. Fisetin has been studied for its potential health benefits, specifically its anti-inflammatory and antioxidant properties.
Mechanism of Action
Fisetin exerts its effects through various mechanisms. It has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase, which reduces inflammation in the body. Fisetin also scavenges free radicals, which reduces oxidative stress and prevents cellular damage. Additionally, Fisetin has been shown to activate various signaling pathways that promote cell survival and reduce cell death.
Biochemical and Physiological Effects:
Fisetin has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. Fisetin also improves glucose metabolism and insulin sensitivity, which makes it a potential candidate for the treatment of diabetes. Additionally, Fisetin has been shown to improve cognitive function and memory, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Fisetin has various advantages and limitations for lab experiments. One advantage is that it is easily synthesized and can be extracted from natural sources. Fisetin is also relatively stable and has a low toxicity profile. However, one limitation is that Fisetin has poor solubility in water, which makes it difficult to administer in vivo. Additionally, Fisetin has a short half-life, which makes it difficult to maintain therapeutic levels in the body.
Future Directions
There are numerous future directions for the study of Fisetin. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to investigate its potential as an anti-aging agent. Additionally, future studies could focus on improving the solubility and bioavailability of Fisetin to improve its efficacy in vivo.
Synthesis Methods
Fisetin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst to form a chromone intermediate. The intermediate is then converted to Fisetin through a series of reactions. Extraction from natural sources involves the isolation of Fisetin from fruits and vegetables through various methods such as solvent extraction and chromatography.
Scientific Research Applications
Fisetin has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. Fisetin has also been studied for its potential anti-aging effects and its ability to improve cognitive function.
properties
IUPAC Name |
7-hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20(11-13-3-6-16(23-2)7-4-13)12-14-9-19(22)24-18-10-15(21)5-8-17(14)18/h3-10,21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHRSQPPBHOMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)CC2=CC(=O)OC3=C2C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.